molecular formula C25H30O4 B11013925 5,7-bis(pentyloxy)-4-phenyl-2H-chromen-2-one

5,7-bis(pentyloxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11013925
M. Wt: 394.5 g/mol
InChI Key: ALRRYYLXIPRCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-bis(pentyloxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(pentyloxy)-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with pentyloxy substituents at the 5 and 7 positions. This can be achieved through a series of steps including:

    Cyclization: The formation of the chromen-2-one core structure can be achieved through cyclization reactions involving phenolic precursors and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5,7-bis(pentyloxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic or acidic catalysts.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-bis(pentyloxy)-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, dyes, and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5,7-bis(pentyloxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to therapeutic effects.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-bis(pentyloxy)-4-phenyl-2H-chromen-2-one is unique due to its specific pentyloxy substituents, which may impart distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C25H30O4

Molecular Weight

394.5 g/mol

IUPAC Name

5,7-dipentoxy-4-phenylchromen-2-one

InChI

InChI=1S/C25H30O4/c1-3-5-10-14-27-20-16-22(28-15-11-6-4-2)25-21(19-12-8-7-9-13-19)18-24(26)29-23(25)17-20/h7-9,12-13,16-18H,3-6,10-11,14-15H2,1-2H3

InChI Key

ALRRYYLXIPRCCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.